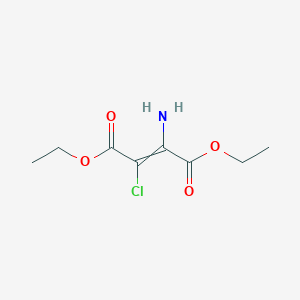
Diethyl 2-amino-3-chlorobut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-amino-3-chlorobut-2-enedioate is an organic compound with the molecular formula C8H12ClNO4 It is a derivative of butenedioic acid and contains both amino and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-3-chlorobut-2-enedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the esterification of butenedioic acid to form diethyl butenedioate. This intermediate is then chlorinated and subsequently aminated under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-3-chlorobut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino-substituted derivatives.
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced amines.
Scientific Research Applications
Diethyl 2-amino-3-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of diethyl 2-amino-3-chlorobut-2-enedioate involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-amino-3-bromobut-2-enedioate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-amino-3-fluorobut-2-enedioate: Contains a fluorine atom instead of chlorine.
Diethyl 2-amino-3-iodobut-2-enedioate: Contains an iodine atom instead of chlorine.
Uniqueness
Diethyl 2-amino-3-chlorobut-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
133093-91-1 |
|---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
diethyl 2-amino-3-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H12ClNO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4,10H2,1-2H3 |
InChI Key |
YEEWRGIKOJUQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


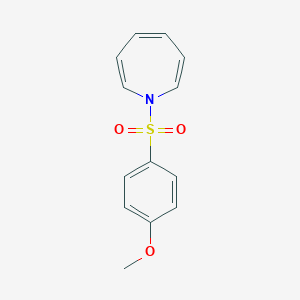
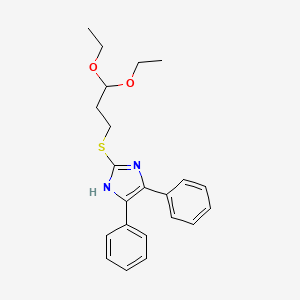
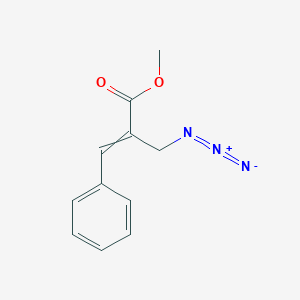
methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
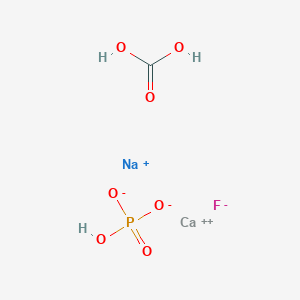
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

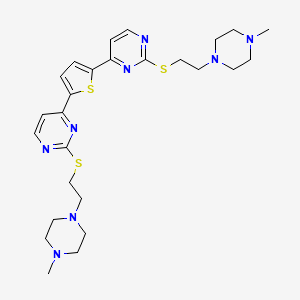
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
